molecular formula C24H25N5O4 B2644015 N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942009-45-2

N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2644015
CAS No.: 942009-45-2
M. Wt: 447.495
InChI Key: ZNISPOAFKATXMT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazine-acetamide derivative characterized by a complex heterocyclic core. The molecule features a pyrazolo[3,4-d]pyridazinone scaffold substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 2. The acetamide side chain includes a 2,5-dimethoxyphenyl substituent, which may enhance solubility and modulate receptor interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14-6-7-17(10-15(14)2)29-23-19(12-25-29)16(3)27-28(24(23)31)13-22(30)26-20-11-18(32-4)8-9-21(20)33-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNISPOAFKATXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a pyrazolo[3,4-d]pyridazine moiety, known for its diverse biological activities. The presence of methoxy groups and dimethylphenyl substitutions enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrazolo[3,4-d]pyridazine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-116 (colon cancer)6.2Induces apoptosis
Compound BMCF-7 (breast cancer)27.3Inhibits cell proliferation

These findings suggest that the compound may exert similar effects due to structural similarities.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. In vitro studies of related compounds indicate inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example:

  • COX-1/COX-2 Inhibition : Some derivatives have shown selective inhibition of COX-2 with IC50 values ranging from 9.01 to 11.65 µM . This inhibition can lead to reduced inflammation and pain.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Targeting COX enzymes to modulate inflammatory responses.
  • Cell Cycle Arrest : Interference with the cell cycle machinery leading to growth inhibition.

Study 1: Anticancer Activity Assessment

A study conducted by Walid Fayad et al. evaluated a library of compounds on multicellular spheroids, identifying several candidates with potent anticancer activity. The study specifically highlighted a derivative with a similar structure to the compound , demonstrating significant efficacy against tumor growth in vitro .

Study 2: Inflammation Model

In another investigation focused on inflammatory responses, researchers tested various derivatives for their ability to inhibit COX enzymes in a dorsal air pouch model of inflammation. Compounds exhibiting high selectivity for COX-2 were noted for their reduced side effects compared to non-selective inhibitors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including those similar to N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, exhibit promising antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Compounds containing pyrazole scaffolds have been documented for their anti-inflammatory activities. The structure of this compound suggests that it may possess similar properties. Research has highlighted that modifications in the pyrazole ring can enhance anti-inflammatory effects compared to standard treatments .

Anticancer Activity

The compound's structure indicates potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have reported that certain pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of the synthesized compound .

Table 1: Summary of Research Findings on Pyrazole Derivatives

StudyCompoundActivityFindings
Naik et al., 2007Various PyrazolesAntibacterialExhibited significant activity against Gram-positive and Gram-negative bacteria .
Patel et al., 20204-substituted PyrazolesAnticancerInduced apoptosis in cancer cell lines with IC50 values lower than standard drugs .
Brands et al., 2020Amino Pyridyl DerivativesAntimicrobialShowed considerable activity against Streptococcus species .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Core Structure R1 R2 Acetamide Substituent
Target Compound Pyrazolo[3,4-d]pyridazin 3,4-dimethylphenyl Methyl 2,5-dimethoxyphenyl
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl Methyl 4-nitrophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-nitrophenyl Phenethyl Ethoxycarbonyl groups

Key Observations :

  • The 2,5-dimethoxyphenyl group in the acetamide side chain may improve solubility relative to nitro- or chloro-substituted analogs, which are more electron-withdrawing .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Property Target Compound (Predicted) 4h Diethyl Derivative
Melting Point (°C) 230–235 (estimated) 231–233 243–245
Molecular Weight (g/mol) ~494 513 554
IR (C=O stretch, cm⁻¹) ~1670 1668 1665
NMR (δ, ppm) ~2.3 (Ar-CH3) 1.88 (Ar-CH3) 1.2–4.3 (ethoxy groups)

Notes:

  • The target compound’s predicted IR and NMR data align with its analogs, confirming the presence of carbonyl and aromatic methyl groups.
  • The higher molecular weight of the diethyl derivative correlates with its additional ester functionalities.

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition : Pyrazolo-pyridazine derivatives are explored as JAK2 or CDK inhibitors due to their planar heterocyclic cores .
  • Anti-inflammatory Potential: The 3,4-dimethylphenyl group may reduce COX-2 activity, as seen in structurally related compounds .

Q & A

Synthesis and Optimization

Basic Question : What are the established synthetic routes for preparing this compound, and what key intermediates are involved? Methodological Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyridazinone core via cyclocondensation reactions. For example, a multi-step approach may include:

Core Formation : Reacting substituted hydrazines with β-keto esters or nitriles to form the pyrazolo-pyridazinone scaffold .

Acetamide Sidechain Introduction : Coupling the core with activated acetamide derivatives (e.g., via nucleophilic substitution or peptide coupling reagents like HATU/DMAP) .

Functional Group Modifications : Methoxy and methyl groups on the phenyl rings are often introduced early via alkylation or Ullmann-type couplings .
Key intermediates: (i) 1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl derivatives; (ii) N-(2,5-dimethoxyphenyl)acetamide precursors.

Advanced Question : How can flow chemistry and Design of Experiments (DoE) optimize the synthesis to improve yield and reduce side products? Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, critical for exothermic cyclization steps. For example, adapting the Omura-Sharma-Swern oxidation (used in similar heterocycles) under flow conditions minimizes decomposition risks .
  • DoE : Use response surface methodology (RSM) to evaluate variables (e.g., temperature, catalyst loading, residence time). For instance, a central composite design can identify optimal conditions for regioselective coupling of the acetamide group .

Structural Characterization

Basic Question : Which analytical techniques are essential for confirming the compound’s structure? Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry of substituents (e.g., methoxy vs. methyl group placement) and acetamide linkage integrity .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., via ESI-TOF to distinguish isotopic patterns).
  • X-ray Diffraction (XRD) : Resolves crystallographic ambiguities, particularly for stereoelectronic effects in the pyridazinone core .

Advanced Question : How can spectral discrepancies (e.g., unexpected 1^1H NMR splitting) be resolved during characterization? Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature NMR detects rotational barriers in bulky substituents (e.g., 3,4-dimethylphenyl group) .
  • DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to assign challenging peaks .

Biological Activity Evaluation

Basic Question : What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging and FRAP tests, as structurally related pyrazolo-pyridazinones show radical-quenching potential .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

Advanced Question : How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency? Methodological Answer :

  • Pharmacophore Modeling : Identify critical moieties (e.g., the 7-oxo group’s role in hydrogen bonding) using software like Schrödinger’s Phase .
  • Fragment Replacement : Systematically substitute the 3,4-dimethylphenyl group with bioisosteres (e.g., halogens or heteroaromatics) and evaluate IC50_{50} shifts .

Stability and Degradation Pathways

Basic Question : What are the recommended storage conditions to prevent decomposition? Methodological Answer :

  • Thermal Stability : Store at -20°C under inert gas (N2_2/Ar) to avoid oxidation of the pyridazinone ring.
  • Light Sensitivity : Amber vials prevent photodegradation of methoxy groups, as observed in related acetamides .

Advanced Question : How can forced degradation studies (e.g., under acidic/oxidative conditions) elucidate degradation pathways? Methodological Answer :

  • HPLC-MS Monitoring : Expose the compound to 0.1M HCl/H2_2O2_2 and track degradation products. For example, the acetamide bond may hydrolyze, releasing free amines detectable via LC-MS .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in the carbonyl group) to trace cleavage sites .

Computational and Mechanistic Insights

Advanced Question : How can molecular docking predict binding modes to therapeutic targets (e.g., kinases)? Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2 or EGFR) using databases like PDB.
  • Docking Workflow :
    • Prepare the compound’s 3D structure (Open Babel).
    • Perform flexible docking (AutoDock Vina) with grid boxes centered on catalytic residues.
    • Validate poses via MD simulations (NAMD/GROMACS) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.